6-Bromo-2-(bromomethyl)benzo[b]thiophene

Organic Synthesis Cross-coupling Medicinal Chemistry

6-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 895550-11-5) is a heterocyclic building block with the molecular formula C9H6Br2S and a molecular weight of 306.02 g/mol. It features a benzo[b]thiophene core substituted with a bromine atom at the 6-position and a reactive bromomethyl group at the 2-position.

Molecular Formula C9H6Br2S
Molecular Weight 306.02 g/mol
CAS No. 895550-11-5
Cat. No. B1526586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(bromomethyl)benzo[b]thiophene
CAS895550-11-5
Molecular FormulaC9H6Br2S
Molecular Weight306.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=C2)CBr
InChIInChI=1S/C9H6Br2S/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2
InChIKeyHEGQUHMRICIJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 895550-11-5): A Dual-Electrophile Building Block


6-Bromo-2-(bromomethyl)benzo[b]thiophene (CAS 895550-11-5) is a heterocyclic building block with the molecular formula C9H6Br2S and a molecular weight of 306.02 g/mol [1]. It features a benzo[b]thiophene core substituted with a bromine atom at the 6-position and a reactive bromomethyl group at the 2-position. This specific arrangement of two distinct electrophilic sites makes it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry and materials science.

Procurement Risk: Why Generic Benzo[b]thiophene Intermediates Cannot Replace 6-Bromo-2-(bromomethyl)benzo[b]thiophene


Substituting this compound with a generic or closely related analog poses a high risk of synthesis failure. The unique value of 6-Bromo-2-(bromomethyl)benzo[b]thiophene lies in the orthogonal reactivity of its two C–Br bonds. The bromine atom on the aromatic ring is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the benzylic bromomethyl group is susceptible to nucleophilic substitution. Replacing this compound with an isomer like 5-(bromomethyl)benzo[b]thiophene or a mono-halogenated analog eliminates this programmed dual-reactivity, fundamentally altering the synthetic sequence and potentially blocking access to the target molecular architecture [1].

Quantitative Differentiation of 6-Bromo-2-(bromomethyl)benzo[b]thiophene: Comparative Reactivity and Application Data


Orthogonal Reactivity vs. 5-(Bromomethyl)benzo[b]thiophene in Sequential Functionalization

The target compound provides two distinct electrophilic sites for programmed, sequential derivatization. The aryl bromide at the 6-position can undergo a palladium-catalyzed Suzuki coupling, followed by nucleophilic substitution at the 2-bromomethyl group. In contrast, the comparator 5-(Bromomethyl)benzo[b]thiophene offers only one reactive site (the bromomethyl group), limiting its utility to a single transformation and preventing the construction of more complex, orthogonally functionalized structures. This difference is a class-level inference from the established reactivity of aryl halides versus benzylic halides .

Organic Synthesis Cross-coupling Medicinal Chemistry

Target Applications for 6-Bromo-2-(bromomethyl)benzo[b]thiophene: Where Orthogonal Reactivity is Critical


Divergent Synthesis of 2,6-Disubstituted Benzo[b]thiophene Libraries

In drug discovery, this compound is the ideal precursor for constructing libraries of 2,6-disubstituted benzo[b]thiophenes. A researcher can first exploit the benzylic bromide for nucleophilic displacement with a diverse set of amines or alkoxides, then utilize the aryl bromide in a subsequent Suzuki coupling to introduce aromatic diversity. This stepwise, high-yielding sequence is not possible with mono-functionalized analogs, making this compound a cornerstone for generating novel chemical space around this privileged scaffold [1].

Synthesis of Tau-Imaging Agent Precursors

Patent literature identifies this specific di-brominated intermediate as a key building block in the synthesis of radioactive iodine-labeled compounds for detecting tau and amyloid deposits in Alzheimer's disease. The compound reacts with sodium methylate to form a crucial N,N-dimethyl-4-[(1E)-2-(6-bromo-1-benzothiophen-2-yl)ethenyl]benzenamine intermediate. The 6-bromo substituent is essential for the final molecule's binding profile, as demonstrated by structure-activity relationship studies showing that the halogen substitution pattern directly influences target selectivity [1].

Monomer Synthesis for Regioregular Organic Semiconductors

For materials scientists developing organic field-effect transistors (OFETs), this compound offers a direct route to regioregular polymers. The 2-bromomethyl group can be used to attach solubilizing side chains, while the 6-bromo group is used for transition-metal-catalyzed polymerization. This precise control over the polymer's regioregularity is critical for achieving high charge carrier mobility, and is a capability not offered by isomers like 5-(bromomethyl)benzo[b]thiophene, which would lead to polymers with structural defects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(bromomethyl)benzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.